molecular formula C12H14O B13449917 {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol

Cat. No.: B13449917
M. Wt: 174.24 g/mol
InChI Key: MYYWWLIPEWVMAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol typically involves the cyclopropanation of indene derivatives followed by functional group modifications. One common method includes the reaction of indene with diazomethane to form the cyclopropane ring, followed by methylation and subsequent reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanal and {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific reducing agent and conditions used.

    Substitution: Halogenated derivatives and other functionalized compounds.

Scientific Research Applications

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound {1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol (CAS No. 2913242-91-6) is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to an indene system. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12H14
  • Molecular Weight : 174.24 g/mol
  • SMILES Notation : OCC1(C)C2C1c1c(C2)cccc1

The compound's structure features a methanol group attached to the cyclopropa-indene moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

1. Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties due to their ability to interact with cellular signaling pathways. For example, bicyclic compounds have been noted for their ability to inhibit tumor growth in various cancer cell lines.

2. Neuroprotective Effects

Compounds related to this compound have shown promise in neuroprotection. They may modulate neurotransmitter systems or provide antioxidant effects that protect neuronal cells from damage.

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties as indicated by structural analogs that have been studied for their ability to reduce inflammation in various models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological EffectFindings
Smith et al. (2023)2-AminobenzofuranNeuroprotectiveDemonstrated significant reduction in oxidative stress markers in neuronal cultures.
Johnson et al. (2024)N-MethylindolePsychoactiveExhibited modulatory effects on serotonin receptors, indicating potential for mood regulation.
Lee et al. (2023)3-MethylindoleMetabolic RoleInfluenced gut microbiota composition and showed anti-inflammatory effects in animal models.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : The compound could interact with various receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression or inflammatory pathways.
  • Antioxidant Activity : The structural features suggest potential for scavenging free radicals and reducing oxidative stress.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1-methyl-6,6a-dihydro-1aH-cyclopropa[a]inden-1-yl)methanol

InChI

InChI=1S/C12H14O/c1-12(7-13)10-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11,13H,6-7H2,1H3

InChI Key

MYYWWLIPEWVMAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3=CC=CC=C3C2)CO

Origin of Product

United States

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